3,5-bis(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromophenyl and chlorophenyl groups, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-bromophenyl)-1-phenyl-1H-pyrazole
- 3,5-bis(4-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazole
- 3,5-bis(4-bromophenyl)-1-(4-methylphenyl)-1H-pyrazole
Uniqueness
3,5-bis(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazole is unique due to the specific arrangement of bromophenyl and chlorophenyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H13Br2ClN2 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1-(3-chlorophenyl)pyrazole |
InChI |
InChI=1S/C21H13Br2ClN2/c22-16-8-4-14(5-9-16)20-13-21(15-6-10-17(23)11-7-15)26(25-20)19-3-1-2-18(24)12-19/h1-13H |
InChI Key |
OJHBCNPLCLCHSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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